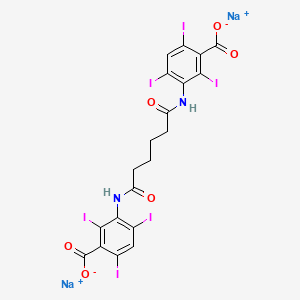

Iodipamide Sodium

Description

BenchChem offers high-quality Iodipamide Sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodipamide Sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

2618-26-0 |

|---|---|

Molecular Formula |

C20H12I6N2Na2O6 |

Molecular Weight |

1183.7 g/mol |

IUPAC Name |

disodium;3-[[6-(3-carboxylato-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C20H14I6N2O6.2Na/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34;;/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34);;/q;2*+1/p-2 |

InChI Key |

SIZXNBZGPPPFHM-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+] |

Origin of Product |

United States |

Historical Development of Iodinated Contrast Media

The quest for enhanced visualization of internal body structures using X-rays began shortly after the discovery of X-rays themselves. Early attempts in the late 19th century utilized heavy metal salts like bismuth, lead, and barium, but these proved too toxic for in vivo use researchgate.net. The critical need for agents that could safely opacify soft tissues and vascular structures led to the exploration of organic compounds, particularly those containing iodine, due to its high atomic number and effective X-ray attenuation researchgate.netbeilupharma.com.

The development of iodinated contrast media can be broadly categorized by their chemical structure and osmolality. The initial generation of agents, emerging in the early 20th century, included iodinated oils like Lipiodol®, first used in 1921, which allowed for the visualization of closed cavities and vessels jcpres.comguerbet.com. These early agents paved the way for water-soluble iodinated compounds.

A significant advancement occurred in the mid-1950s with the introduction of ionic, monomeric, tri-iodinated benzoic acid derivatives, such as sodium diatrizoate beilupharma.commpijournal.org. These agents, often referred to as High Osmolar Contrast Media (HOCM), represented a substantial improvement in safety and efficacy compared to earlier substances, becoming the standard for intravascular examinations beilupharma.commpijournal.org. The evolution continued with the development of hypotonic agents and, subsequently, non-ionic monomers and dimers, aiming to reduce osmolality and improve patient tolerance beilupharma.comcar.ca. This progression from hypertonic to isotonic, and from ionic to non-ionic, reflects a continuous effort to enhance the safety and efficacy of radiographic contrast agents beilupharma.comcar.ca.

Evolution of Radiographic Contrast Agents and Iodipamide Sodium S Position

Iodipamide (B1672019) sodium emerged within the era of developing water-soluble iodinated contrast agents, specifically finding its niche in cholecystography and intravenous cholangiography nih.govdrugbank.comtandfonline.com. Its chemical structure, based on tri-iodinated benzoic acid derivatives, allowed it to function as a radio-opaque medium by blocking X-rays nih.govdrugbank.com.

The development of Iodipamide sodium, often referred to by its trade name Cholografin, marked a step in the evolution of agents designed for specific organ visualization. Unlike agents designed for general intravascular use, Iodipamide sodium's primary excretion pathway through the hepato-biliary system concentrated it in the bile, enabling the visualization of the gallbladder and biliary ducts nih.govdrugbank.com. This characteristic distinguished it from agents used in angiography or urography.

Compared to the high osmolar contrast media (HOCM) like diatrizoate that dominated intravascular imaging at the time, Iodipamide sodium, as an ionic compound, likely shared similar osmolality profiles. The subsequent development of low osmolar contrast media (LOCM) and iso-osmolar contrast media (IOCM) in later decades, such as iohexol (B1672079), iopamidol (B1672082), and iodixanol, represented a significant shift towards agents with reduced osmolality and improved patient comfort beilupharma.comcar.ca. Iodipamide sodium, therefore, represents a phase in the evolution from early, more hypertonic ionic agents towards the safer, less osmotically disruptive agents of the modern era.

| Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Primary Use/Classification |

| Iodipamide Sodium | C20H12I6N2Na2O6 | ~1183.73 | 2618-26-0 | Water-soluble radiographic contrast media for cholecystography and intravenous cholangiography; Radio-opaque medium; Ionic nih.govdrugbank.comebi.ac.ukdrugbank.com |

| Diatrizoate | C11H9I3N2O4 (acid form) | ~638.9 (acid form) | 117-15-7 | Ionic, monomeric, tri-iodinated; HOCM for intravascular use beilupharma.commpijournal.org |

| Iohexol | C18H26I3N3O9 | ~821.1 | 66108-95-6 | Non-ionic, monomeric, tri-iodinated; LOCM beilupharma.comcar.ca |

| Iodixanol | C36H54I6N6O18 | ~1570.4 | 140917-77-7 | Non-ionic, dimeric, iso-osmolar; IOCM car.ca |

Current Academic Research Perspectives and Focus Areas

Mechanism of X-Ray Contrast Activity Research

Iodipamide sodium functions as a radiographic contrast agent due to the presence of iodine atoms within its molecular structure. Organic iodine compounds, such as iodipamide, possess the property of attenuating X-rays as they pass through the body. This interaction allows for the delineation of body structures containing the contrast agent, rendering them opaque on X-ray films, in contrast to surrounding tissues. The degree of opacity generated is directly proportional to the concentration and volume of the iodinated contrast agent present in the path of the X-rays. pharmacompass.comdrugbank.comechemi.comncats.ionih.govnih.govmedchemexpress.com

Molecular Interactions with Biological Components in vitro and in vivo (Non-Human)

Iodipamide sodium engages in molecular interactions with various biological components, including proteins and elements of the complement system, as observed in in vitro and in vivo non-human studies.

Serum Albumin Binding and Protein Complexation Studies

Research indicates that iodipamide sodium exhibits binding affinity to serum albumin, a major plasma protein. Studies, particularly those involving displacement experiments, have identified iodipamide as a marker ligand for "site I" on human serum albumin (HSA). nih.govjst.go.jpresearchgate.netoup.comrroij.com This binding is often competitive with other ligands that also target site I, suggesting a shared or overlapping binding region. nih.govjst.go.jp Further investigations suggest that iodipamide binds to a broader area within site I, potentially encompassing subsites Ia and Ic, and its interaction may involve hydrogen bonding and van der Waals forces. jst.go.jpoup.com

Investigation of Complement System Interactions

Iodipamide sodium has been shown to activate the complement system in vitro. Studies using normal human serum have demonstrated that iodipamide can induce the activation of several complement components, including C3, C4, C2, and C5, leading to a reduction in their hemolytic activities. nih.gov Furthermore, direct interactions between iodipamide and purified C3 and factor B have been observed, resulting in loss of hemolytic activity and aggregation without causing proteolysis. nih.gov In vivo studies in dogs have shown that serial daily injections of iodipamide led to substantial declines in serum complement levels over several days. nih.gov The mechanism of complement activation by iodipamide does not appear to involve gamma-globulin aggregation and can involve both the classical and alternative pathways. nih.govnih.gov

Hepatocellular Uptake and Transport Mechanisms Research in Animal Models

The uptake of iodipamide sodium into hepatocytes has been investigated using animal models, particularly rats. These studies suggest that iodipamide is transported into liver cells via carrier-mediated systems, exhibiting characteristics similar to those involved in bile acid transport. nih.govnih.govnih.govuzh.chresearchgate.netresearchgate.net

Carrier-Mediated Transport Systems Analysis

Uptake of iodipamide into rat liver plasma membrane vesicles and isolated hepatocytes demonstrates saturation kinetics, indicative of a carrier-mediated process. nih.govnih.gov This transport system is hypothesized to involve multispecific organic anion transporters (OATPs), which are known to handle a variety of endogenous and exogenous organic anions, including bile acids. nih.govnih.govuzh.chresearchgate.net

Key findings from these studies include:

Inhibition Studies: Iodipamide uptake was inhibited by substances known to interact with bile acid transporters, such as cholate, phalloidin, and bromosulfophthalein (BSP). nih.govnih.gov

Ionic Dependence: Uptake was found to be dependent on chloride ions and slightly reduced in the absence of sodium ions. nih.gov

Energy Dependence: The uptake process was significantly reduced by ionophores like monensin, valinomycin, and gramicidin (B1672133) A, suggesting an energy-dependent mechanism. nih.gov

Table 1: Kinetic Parameters of Iodipamide Uptake in Rat Hepatocytes/Vesicles

| Parameter | Value (Rat Liver Plasma Membrane Vesicles) | Value (Isolated Rat Hepatocytes) | Reference |

| Km | 70 µM | 55 µM | nih.gov, nih.gov |

| Vmax | 0.31 nmol/mg protein/min | 555 pmol/mg cell protein/min | nih.gov, nih.gov |

Table 2: Inhibitors of Iodipamide Uptake in Rat Hepatocytes/Vesicles

| Inhibitor | Effect | System | Reference |

| Cholate | Competitive inhibition | Rat liver plasma membrane vesicles | nih.gov |

| Phalloidin | Inhibition | Rat liver plasma membrane vesicles | nih.gov |

| 4,4'-Diisothiocyanato-1,2-diphenylethane-2,2'-disulfonic acid (DIDS) | Non-competitive inhibition (vesicles) | Rat liver plasma membrane vesicles | nih.gov |

| Partial inhibition | Isolated rat hepatocytes | nih.gov | |

| Bromosulfophthalein (BSP) | Non-competitive inhibition | Rat liver plasma membrane vesicles, Hepatocytes | nih.gov, nih.gov |

| Choline chloride | Slight reduction | Rat liver plasma membrane vesicles | nih.gov |

| Na⁺ (absence of) | Slightly reduced uptake | Isolated rat hepatocytes | nih.gov |

| SCN⁻ | Decreased accumulation | Isolated rat hepatocytes | nih.gov |

| NO₃⁻ | Decreased accumulation | Isolated rat hepatocytes | nih.gov |

| SO₄²⁻ | Enhanced accumulation | Isolated rat hepatocytes | nih.gov |

| Monensin | Marked reduction | Isolated rat hepatocytes | nih.gov |

| Valinomycin | Marked reduction | Isolated rat hepatocytes | nih.gov |

| Gramicidin A | Marked reduction | Isolated rat hepatocytes | nih.gov |

Role of Membrane Potential in Uptake

The uptake of iodipamide into liver cells appears to be influenced by the cell membrane potential. Studies involving rat liver plasma membrane vesicles have shown that alterations in membrane potential, induced by the addition of specific anions such as nitrate (B79036) (NO₃⁻), thiocyanate (B1210189) (SCN⁻), or sulfate (B86663) (SO₄²⁻), can modify the rate of iodipamide uptake. nih.govnih.gov Specifically, NO₃⁻ and SCN⁻ decreased iodipamide accumulation, while SO₄²⁻ enhanced it. nih.gov These findings suggest that the translocation of iodipamide across the membrane is driven, at least in part, by the membrane potential, rather than solely by sodium cotransport. nih.gov

Table 3: Complement Activation by Iodipamide

| Complement Component | Effect | System | Reference |

| C3 | Reduction in hemolytic activity, Cleavage products | Normal human serum (in vitro) | nih.gov |

| C4 | Reduction in hemolytic activity | Normal human serum (in vitro) | nih.gov |

| C2 | Reduction in hemolytic activity | Normal human serum (in vitro) | nih.gov |

| C5 | Reduction in hemolytic activity | Normal human serum (in vitro) | nih.gov |

| C3 | Loss of hemolytic activity, Aggregation | Purified C3 (in vitro) | nih.gov |

| Factor B | Loss of hemolytic activity, Aggregation | Purified Factor B (in vitro) | nih.gov |

| Total Hemolytic C | Substantial declines (serial daily injections) | Dogs (in vivo) | nih.gov |

Compound Names:

Iodipamide Sodium

Iodipamide

Adipiodone

Choleretic Effects and Bile Flow Physiology Studies in Animal Models

Iodipamide Sodium, a radiographic contrast material, has been identified as a potent choleretic agent, meaning it stimulates the production and flow of bile. Research in animal models, particularly dogs, has elucidated its mechanisms of action related to bile secretion.

Canalicular Bile Flow Stimulation Research

Studies indicate that Iodipamide Sodium primarily stimulates bile flow at the canalicular level. This means it directly influences the bile canaliculi, the smallest bile ducts within the liver, to increase bile secretion. Evidence for this mechanism comes from experiments measuring plasma erythritol (B158007) clearance, which increased linearly with the excretion of iodipamide. This correlation suggests that iodipamide promotes bile flow by acting on the canalicular bile formation process, rather than solely affecting ductular or larger bile ducts. nih.govnih.gov

Further research has explored the role of transport systems in iodipamide's hepatic uptake. Iodipamide uptake by rat liver plasma membrane vesicles has been shown to be a carrier-mediated process, dependent on membrane potential and influenced by monovalent cations. This uptake mechanism appears similar to that of bile salts, suggesting a shared transport pathway or interaction with bile acid transporters. uzh.chnih.gov

Comparative Choleretic Potency Investigations

Iodipamide Sodium has been compared to other choleretic agents, notably taurocholate, a primary bile acid. Investigations have quantified the choleretic potency of iodipamide, revealing it to be significantly more potent than taurocholate. Specifically, the choleretic potency of iodipamide was reported as 22 ml/mmol, approximately three times that of taurocholate (7.8 ml/mmol). nih.govresearchgate.netjci.org

Despite its higher potency in terms of water excretion per millimole, the osmotic activity of iodipamide in bile was found to be only twice that of taurocholate. This suggests that, on a per-unit-osmotic-solute basis, iodipamide is more effective at drawing water into the bile canaliculi. nih.govresearchgate.netjci.org

The interaction of iodipamide with bile salts, such as sodium taurocholate, has also been studied. In experiments with dogs, increasing infusion rates of sodium taurocholate influenced the biliary excretion rate of iodipamide. While bile flow increased with higher taurocholate doses, the iodipamide excretion rate plateaued and then decreased at very high taurocholate levels. The concentration of iodipamide in bile, a critical factor for radiographic visualization, was found to be maximal at lower taurocholate doses and decreased with increasing taurocholate. This indicates a complex interplay where bile salt levels can modulate the efficacy of iodipamide in bile. nih.gov

Summary of Comparative Choleretic Potency

| Choleretic Agent | Choleretic Potency (ml/mmol) | Osmotic Activity in Bile (mosmol/mmol) | Relative Water Carrying Capacity (per unit osmotic solute) |

| Iodipamide Sodium | 22 | 1.5 | Higher |

| Taurocholate | 7.8 | 0.8 | Lower |

Data derived from comparative studies in animal models. nih.govresearchgate.netjci.org

Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Absorption and Distribution Research in Non-Human Mammalian Systems

For its intended diagnostic use as a radiographic contrast agent, Iodipamide (B1672019) Sodium is typically administered intravenously, bypassing the need for gastrointestinal absorption. drugbank.comannualreviews.org In pre-clinical studies involving animal models, Iodipamide has been observed to exhibit strong binding to serum albumin. nih.govnih.gov This significant protein binding influences its distribution throughout the body. Acute infusion experiments in animal subjects have indicated that Iodipamide does not accumulate substantially in the liver. nih.gov While detailed quantitative data on the volume of distribution or specific tissue concentrations across various animal species are not extensively reported in the reviewed literature, the pronounced binding to serum albumin suggests that a considerable fraction of the compound remains within the plasma compartment. nih.govnih.gov

Hepatic Secretion and Biliary Excretion Pathways Studies

The primary route of elimination for Iodipamide Sodium is through the hepato-biliary system. drugbank.comannualreviews.orgnih.gov Following intravenous administration, the compound undergoes rapid secretion by the liver into the bile. drugbank.com Studies in canine models have established a hyperbolic relationship between plasma concentration and both the concentration of Iodipamide in bile and its total biliary excretion. nih.gov Research in dogs has identified a biliary transport maximum (Tm) for Iodipamide, indicating a saturation point for its excretion into bile, with values ranging from 15.2 to 16.2 mg of iodine per minute. nih.gov

Investigations utilizing isolated rat liver plasma membrane vesicles have provided evidence that Iodipamide uptake into hepatocytes is a carrier-mediated process, potentially influenced by membrane potential, similar to the transport mechanisms for bile acids. nih.gov This uptake exhibits saturation kinetics, with an apparent Km of 70 µM and a maximum velocity (Vmax) of 0.31 nmol per mg protein per minute under specific experimental conditions (100 mM NaCl, 25°C). nih.gov The uptake process can be inhibited by various agents, including cholate, phalloidin, 4,4'-diisothiocyanato-1,5-stilbene-2,2'-disulfonic acid (DIDS), and bromosulfophthalein. nih.gov Notably, taurocholic acid competitively inhibits Iodipamide uptake with a Ki of 24 µM. nih.gov

Further studies in dogs with experimentally induced hepatic dysfunction or partial common bile duct obstruction revealed that basal bile flow, the maximum biliary excretion rate, and the concentration of Iodipamide in bile all decrease in correlation with increasing hepatic impairment. nih.gov These findings suggest that when basal bile flow falls below approximately 2 µl/min/kg, the bile iodine concentration required for effective radiographic visualization of the biliary system may not be achieved. nih.gov

Table 1: Biliary Transport Maximum (Tm) of Iodipamide in Dogs

| Parameter | Value | Unit | Notes |

| Biliary Transport Maximum (Tm) | 15.2 - 16.2 | mgI/min | Determined from studies in dogs. |

Table 2: Kinetic Parameters of Iodipamide Uptake in Rat Liver Plasma Membrane Vesicles

| Parameter | Value | Unit | Notes |

| Apparent Km | 70 | µM | For iodipamide uptake. |

| Vmax | 0.31 | nmol/mg protein/min | At 100 mM NaCl and 25°C. |

| Ki (Taurocholic Acid) | 24 | µM | Competitive inhibition of uptake. |

Renal Excretion Mechanisms Research

While the hepato-biliary system is the predominant route for Iodipamide Sodium elimination, a smaller fraction, approximately 10% of the administered dose, is excreted through the kidneys. drugbank.com Investigations conducted in rabbits have indicated that Iodipamide undergoes renal tubular excretion, a process sensitive to probenecid, suggesting the involvement of the organic anion transport system. annualreviews.org In contrast, studies performed in dogs using classical clearance methods and stop-flow analysis did not detect evidence of tubular excretion or reabsorption of Iodipamide, highlighting a species-specific difference in its renal handling. annualreviews.org

Further analysis of urinary excretion in dogs suggested that this process was not strictly first-order. nih.gov The observed urinary excretion rates were higher than the glomerular filtration rates (when corrected for plasma protein binding), implying that active tubular secretion may play a role. nih.gov Additionally, observations in dogs indicated that at low plasma concentrations, Iodipamide's urinary excretion was minimal, whereas at higher plasma concentrations, there was a sharp increase in urinary excretion. nih.gov

Table 3: Renal Excretion Pathways of Iodipamide in Animal Models

| Excretion Route | Percentage of Dose | Species (if specified) | Notes |

| Biliary Excretion | Predominant | Dogs, Rabbits, Rats | Primary route of elimination. |

| Urinary Excretion | ~10% | Not specified | Minor route of elimination. |

| Renal Tubular Secretion | Evidence suggested | Rabbits | Probenecid-sensitive. |

| Renal Tubular Excretion/Reabsorption | Not detected | Dogs | Via classical clearance/stop-flow analysis. |

Pharmacodynamic Research in Organ Systems (Non-Human)

Iodipamide Sodium functions as a radiographic contrast agent by virtue of its iodine content, which effectively blocks X-rays, thereby enhancing the visualization of anatomical structures. drugbank.com The degree of radiopacity generated is directly proportional to the concentration and volume of the contrast agent present within the path of the X-rays. drugbank.com Its specific pharmacodynamic action is to concentrate within the bile, which facilitates the visualization of the gallbladder and biliary ducts. drugbank.com Following intravenous administration in animal models, Iodipamide appears in the bile within 10 to 15 minutes, enabling the imaging of the hepatic and common bile ducts. drugbank.com Typically, the biliary ducts become visualized approximately 25 minutes after administration. drugbank.com

In pre-clinical research, Iodipamide has been successfully employed to achieve opacification of the biliary tree in species such as cats and monkeys. nih.gov In studies involving rats, intravenous or intraperitoneal administration of Iodipamide at a dose of 2 mmol/kg was associated with the development of characteristic midzonal necrosis in animals weighing 400g or more, indicating an impact on liver tissue. nih.gov

Compound Name List:

Iodipamide Sodium

Albumin

Taurocholate

Cholate

Phalloidin

4,4'-diisothiocyanato-1,5-stilbene-2,2'-disulfonic acid (DIDS)

Bromosulfophthalein

Probenecid

Advanced Analytical Methodologies for Iodipamide Sodium Characterization

Chromatographic Techniques in Purity and Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a mixture into its individual components. nih.gov For Iodipamide (B1672019) Sodium, these techniques are critical for quantifying the active pharmaceutical ingredient (API) and detecting any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful tool for the purity and impurity profiling of Iodipamide Sodium. ijpsjournal.com Stability-indicating HPLC methods are specifically developed to separate the intact drug from any products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, or light. science.govnih.gov This ensures that the analytical method can accurately measure the drug's purity throughout its shelf life.

The development of a stability-indicating RP-HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate resolution between Iodipamide Sodium and all potential impurities. ijper.org Key parameters include the choice of stationary phase (column), mobile phase composition, pH, and detector wavelength. Photodiode Array (PDA) detectors are often used as they provide spectral information that can help in peak identification and purity assessment. science.gov

Table 1: Illustrative RP-HPLC Parameters for Iodipamide Sodium Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation of Iodipamide and related substances. |

| Mobile Phase A | 0.02 M Phosphate (B84403) Buffer (pH 3.0) | Aqueous component; pH control is critical for consistent ionization and retention of the acidic analyte. |

| Mobile Phase B | Acetonitrile/Methanol (80:20 v/v) | Organic modifier to elute compounds from the column. |

| Gradient Elution | 0-20 min (10% to 70% B) | Allows for the separation of compounds with a wide range of polarities, from early-eluting polar impurities to the main analyte and late-eluting non-polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separation. |

| Column Temperature | 35°C | Ensures reproducible retention times and peak shapes. |

| Detection | UV/PDA at 240 nm | Wavelength at which the tri-iodinated benzene (B151609) ring of Iodipamide exhibits strong absorbance. |

| Injection Volume | 10 µL | Standard volume for analytical injections. |

Size Exclusion Chromatography (SEC-HPLC) for Molecular Integrity

Size Exclusion Chromatography (SEC) is a mode of HPLC that separates molecules based on their hydrodynamic volume in solution. researchgate.net While often used for large biomolecules to detect aggregation, SEC is also valuable for assessing the molecular integrity of small-molecule drugs like Iodipamide Sodium. nih.gov It can effectively separate the monomeric form of Iodipamide Sodium from potential dimers or other higher-order aggregates that might form during synthesis or upon storage.

The primary goal of SEC analysis is to confirm that the drug substance exists predominantly in its intended molecular state. The mobile phase in SEC is designed to minimize interactions between the analyte and the stationary phase, ensuring that separation is based solely on size. nih.gov The presence of unexpected peaks, particularly those eluting earlier than the main drug peak, can indicate the presence of aggregates.

Table 2: Typical SEC-HPLC Conditions for Molecular Integrity Assessment

| Parameter | Condition | Rationale |

| Column | SEC Column (e.g., silica-based with hydrophilic coating, ~300 Å pore size) | Pores allow for separation of small molecules and their potential aggregates. |

| Mobile Phase | 150 mM Sodium Phosphate, 100 mM Sodium Chloride, pH 7.0 | Isocratic elution with sufficient ionic strength to prevent secondary ionic interactions with the column packing material. nih.gov |

| Flow Rate | 0.5 mL/min | Lower flow rate to ensure efficient separation based on size. |

| Column Temperature | 25°C | Ambient temperature is typically sufficient for SEC analysis. |

| Detection | UV at 240 nm | Sensitive detection of the analyte and related species. |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for determining the chemical structure of Iodipamide Sodium and for identifying unknown impurities or degradation products.

Mass Spectrometry (MS) for Degradant Identification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a definitive technique for the identification of degradation products. mdpi.com Following forced degradation studies, LC-MS analysis of the stressed samples can reveal new chromatographic peaks. The mass spectrometer provides a highly accurate mass-to-charge ratio (m/z) for the parent ion of each new compound, as well as for its fragment ions (MS/MS). thermofisher.com

This mass information is crucial for proposing the chemical structures of the degradants. For instance, the loss of an iodine atom, hydrolysis of the amide linkages, or decarboxylation would each result in a predictable mass shift from the parent Iodipamide Sodium molecule. High-resolution mass spectrometry (HRMS) provides the elemental composition, further confirming the identity of the degradants. thermofisher.com

Table 3: Potential Degradation Pathways of Iodipamide Sodium and MS Signatures

| Degradation Pathway | Structural Change | Expected Mass Change |

| Deiodination | Loss of one Iodine atom | -126.9 amu |

| Amide Hydrolysis (Single) | Cleavage of one amide bond, addition of H₂O | +18.0 amu |

| Decarboxylation (Single) | Loss of a COOH group as CO₂ | -44.0 amu |

| Oxidation | Addition of an Oxygen atom (e.g., hydroxylation) | +16.0 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Degradation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unequivocal structural elucidation of organic molecules, including pharmaceuticals and their degradation products. While MS provides information on molecular weight and elemental composition, NMR reveals the precise connectivity of atoms within a molecule. nih.gov It is often used to confirm structures proposed by MS data.

Following the isolation of a degradation product (e.g., by preparative HPLC), a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to piece together its exact structure. Quantitative NMR (qNMR) can also be used to determine the concentration of both the API and impurities in a sample, often without the need for a reference standard for each impurity. nih.gov

Table 4: Application of NMR Techniques in Iodipamide Degradation Analysis

| NMR Experiment | Information Provided | Application to Iodipamide Sodium |

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | Changes in aromatic proton signals can indicate deiodination. Appearance of new signals can confirm amide bond hydrolysis. |

| ¹³C NMR | Shows all unique carbon atoms in the molecule. | Loss of a signal in the carbonyl region (~170 ppm) could indicate decarboxylation. |

| 2D COSY | Shows proton-proton (H-H) correlations through bonds. | Helps to map out the spin systems of the aliphatic chain and the aromatic rings. |

| 2D HSQC/HMBC | Correlate protons with directly attached (HSQC) or long-range (HMBC) carbons. | Crucial for assigning all proton and carbon signals and confirming the complete structure of a degradant. |

Electrophoretic Techniques for Charge Variant Analysis

Electrophoretic techniques separate molecules based on their migration in an electric field, which is dependent on their charge-to-size ratio. For an ionic compound like Iodipamide Sodium, which possesses two carboxylic acid groups, these methods are highly effective for detecting impurities that differ in their net charge. nih.gov

Capillary Zone Electrophoresis (CZE) is a high-resolution technique well-suited for this purpose. nih.gov In CZE, a sample is introduced into a narrow capillary filled with a background electrolyte. When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to separation. nih.gov Degradation pathways such as deamidation or decarboxylation would alter the net charge of the Iodipamide Sodium molecule, resulting in a different migration time in the electropherogram and allowing for the detection of these charge variants.

Table 5: Principles of CZE for Iodipamide Sodium Charge Variant Analysis

| Parameter | Principle | Relevance to Iodipamide Sodium |

| Analyte Charge | Iodipamide Sodium is anionic at neutral pH due to its two carboxylate groups. | It will migrate against the electroosmotic flow (EOF) towards the anode. |

| Separation Mechanism | Separation is based on differences in the charge-to-mass ratio. | An impurity with an additional acidic group would be more negative and migrate faster. A decarboxylated impurity would be less negative and migrate slower. |

| Background Electrolyte (BGE) | A buffered solution (e.g., phosphate or borate (B1201080) buffer) that conducts the current and maintains a stable pH. | The pH of the BGE is critical as it determines the ionization state (and thus the charge) of the analyte and impurities. |

| Detection | On-capillary UV detection is most common. | The tri-iodinated benzene rings provide a strong chromophore for sensitive detection. |

Degradation Pathways and Stability Studies in Research Contexts

Identification and Characterization of Degradation Products

Despite evidence that Iodipamide (B1672019) can be degraded under specific stress conditions like UV irradiation and advanced oxidation, the scientific literature lacks detailed identification and characterization of its specific degradation products. While general transformation pathways for the class of iodinated contrast media have been proposed—such as deiodination and cleavage of amide bonds—the precise structures of the resulting degradants from Iodipamide have not been elucidated. researchgate.netresearchgate.net The identification of such products would require sophisticated analytical techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), to separate and identify the chemical structures formed during degradation.

Environmental Degradation Research and Persistence

In the environment, Iodipamide and other iodinated contrast media are recognized for their high persistence. nih.govresearchgate.net Due to their chemical stability and high water solubility, they are not significantly removed by conventional wastewater treatment plants (WWTPs). nih.govacs.org As a result, they are frequently detected in STP effluents, rivers, and even groundwater. acs.org

Key findings from environmental research include:

High Persistence: Iodinated contrast agents are considered recalcitrant and resistant to biodegradation in aquatic environments. nih.govnih.gov

Poor Removal in WWTPs: Studies have shown that these compounds pass through wastewater treatment processes largely unchanged. acs.org

Environmental Marker: Their persistence has led to their use as chemical markers for anthropogenic (human-caused) contamination in water systems. researchgate.net

Microbial Degradation Studies

Iodinated contrast media, including iodipamide, are generally characterized by their persistence and resistance to microbial degradation in various environments. nih.gov Research indicates that these compounds are largely considered nondegradable by microorganisms. nih.gov This resistance to biodegradation is a significant factor in their environmental persistence.

However, specific studies have demonstrated limited microbial transformation of iodipamide under controlled laboratory conditions. In one such study, the white-rot fungus Trametes versicolor was shown to partially deiodinate radiolabeled iodipamide. nih.gov When incubated with 1 mM of C-14 ring-labeled iodipamide at 30°C for 32 days, the fungus was capable of releasing a small amount of iodide. nih.gov It is important to note that the quantity of iodide released was minimal compared to the calculated amount for complete deiodination, suggesting a very limited degradation pathway by this specific fungal species. nih.gov

The general consensus in the scientific literature is that conventional wastewater treatment processes, which rely on microbial activity, are largely ineffective at removing iodinated X-ray contrast agents like iodipamide. Their chemical structure imparts a high degree of stability, making them recalcitrant to microbial enzymatic attack.

Abiotic Degradation in Aquatic Environments

The abiotic degradation of iodipamide in aquatic environments is a critical area of research due to its high persistence. nih.gov Studies have investigated several abiotic pathways, primarily focusing on hydrolysis and photolysis.

Hydrolysis: Iodipamide is not expected to undergo significant hydrolysis under typical environmental conditions. nih.gov Its molecular structure lacks functional groups that are susceptible to hydrolysis in aquatic environments. nih.gov This inherent stability contributes to its persistence in water bodies.

Photodegradation: The susceptibility of iodipamide to photodegradation has been a subject of investigation, with varying results depending on the light source and conditions. While iodipamide does not absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight, studies using artificial UV irradiation have shown potential for degradation. nih.gov

In one study, the quantum yield of iodipamide decay in an aqueous solution (pH 7.0) under polychromatic UV irradiation was determined to be 0.029. nih.govresearchgate.net This indicates a higher susceptibility to degradation by direct photolysis under these conditions compared to other iodinated contrast media like iohexol (B1672079) and diatrizoate, which had quantum yields of 0.006 and 0.004, respectively. nih.govresearchgate.net

Further research has explored advanced oxidation processes, such as the UV/TiO₂ process, to enhance the degradation of iodipamide. In one experiment, after 10 minutes, a 63% removal of iodipamide was observed in the UV/TiO₂ process. nih.gov However, another set of experiments showed no significant difference in removal efficiency between UV treatment alone (29% removal) and the UV/TiO₂ process (28% removal), suggesting that the effectiveness of the TiO₂ catalyst might be influenced by the water matrix. researchgate.net A combined photochemical and biological treatment method demonstrated a higher removal efficiency for iodipamide, reaching at least 50%. researchgate.net

The following table summarizes the findings from a study on the photochemical degradation of iodipamide.

| Degradation Process | Initial Concentration | Removal Efficiency | Quantum Yield | Reference |

| UV Photolysis | Not Specified | 29% | 0.029 | nih.govresearchgate.net |

| UV/TiO₂ | Not Specified | 28% | Not Applicable | researchgate.net |

| UV/TiO₂ (10 min) | Not Specified | 63% | Not Applicable | nih.gov |

| Photochemical + Biological | Not Specified | >50% | Not Applicable | researchgate.net |

Comparative Research with Other Iodinated Contrast Media

In Vitro and Animal Model Comparative Pharmacokinetics

The pharmacokinetic profile of ICMs, including their absorption, distribution, metabolism, and excretion (ADME), is crucial for their diagnostic efficacy and potential for adverse effects. While human pharmacokinetics are the primary concern clinically, animal models and in vitro studies provide valuable comparative data.

Iodipamide (B1672019) Sodium Pharmacokinetics Iodipamide is characterized by its significant hepato-biliary excretion. Following intravenous administration, it is rapidly carried to the liver and secreted into the bile, facilitating the visualization of the gallbladder and biliary ducts nih.govdrugbank.comontosight.aincats.io. Bile appears within 10-15 minutes post-injection, with peak visualization of biliary ducts occurring around 25 minutes hres.cadrugbank.com. The gallbladder fills within an hour, reaching maximum filling after 2-2.5 hours hres.cadrugbank.com. The majority of iodipamide is eliminated in the feces without undergoing enterohepatic circulation, with approximately 10% being excreted renally hres.cadrugbank.com. Its metabolism is primarily hepatic probes-drugs.orgdrugbank.com.

Comparative Pharmacokinetic Profiles

Excretion Pathways: Unlike many other ICMs that are predominantly excreted via glomerular filtration in the kidneys, iodipamide's primary route of elimination is through the liver and into the bile wisc.eduhres.cadrugbank.comncats.io. Agents like diatrizoate and iopamidol (B1672082) are mainly renally cleared researchgate.netnih.gov.

Biliary Excretion Efficiency: Studies in dogs have compared the biliary excretion of iodipamide with other cholegraphic agents. Iodoxamate demonstrated a significantly higher biliary output (0.70-0.78 µmol/min/kg) compared to iodipamide (0.46 µmol/min/kg), leading to higher biliary iodine concentrations for iodoxamate nih.gov. Similarly, iotroxamide showed a greater maximum biliary excretion rate than iodipamide in dogs nih.gov. Iosulamide (B1211637) also exhibits more efficient blood-to-bile clearance and a shorter blood half-life than iodipamide, resulting in lower circulating blood levels and rapid total excretion nih.gov.

Half-life and Clearance: While specific half-life and clearance data for iodipamide are not consistently reported across the reviewed sources, the comparative data with agents like iosulamide suggest that iodipamide may have a longer residence time in circulation due to slower blood-to-bile clearance nih.gov.

Table 7.2.1: Comparative Pharmacokinetic Profiles (Non-Human Systems)

| Feature | Iodipamide Sodium | Iosulamide | Iodoxamate/Iotroxamide | General ICMs (e.g., Diatrizoate, Iohexol) |

| Primary Excretion | Hepato-biliary (major), Renal (minor, ~10%) | Rapidly excreted (compared to iodipamide) | Rapidly excreted in bile | Primarily Renal (Glomerular Filtration) |

| Biliary Concentration | Achieved via hepatic secretion | Achieved via efficient blood-to-bile clearance | Higher than iodipamide | Less prominent biliary excretion |

| Biliary Output Rate | 0.46 µmol/min/kg (dog) | More efficient than iodipamide | >50% higher than iodipamide (dog) | N/A (renal focus) |

| Blood Half-life | Not specified (implied longer than iosulamide) | Shorter than iodipamide | Not specified | Varies, generally shorter for LOCM |

| Tissue Distribution | Binds to Y/Z proteins (liver/small intestine) researcher.life | Not specified | Not specified | Varies; ioxithalamate higher in dogs nih.gov |

| Metabolism | Hepatic probes-drugs.orgdrugbank.com | Not specified | Not specified | Not specified |

Comparative Studies on Environmental Fate and Removal Efficiencies

Iodinated contrast media (ICMs) are increasingly detected in aquatic environments due to their incomplete removal during conventional wastewater treatment processes copernicus.orgnih.govresearchgate.netcurtin.edu.au. Their persistence and resistance to biodegradation pose environmental challenges.

Biodegradability and Persistence of Iodipamide Sodium Iodipamide, like many other ICMs, is considered poorly biodegradable researchgate.netcore.ac.ukresearchgate.net. Studies using anaerobic membrane bioreactors (MBRs) showed that iodipamide exhibited low and inconsistent removal efficiencies, reaching a maximum of approximately 40%, with no significant dependency on sludge age mdpi.comresearchgate.net. This indicates limited biotransformation under these conditions.

Removal Efficiencies of Iodipamide Sodium in Wastewater Treatment

Biological Treatment: In anaerobic MBRs, iodipamide removal was significantly lower than diatrizoate, which achieved up to 90% removal at higher sludge ages mdpi.comresearchgate.net.

Photochemical Treatment: Direct photolysis experiments showed that iodipamide was the most susceptible to degradation by UV radiation among tested ICMs (iohexol, diatrizoate), with a quantum yield of 0.029 core.ac.uknih.gov. However, in UV and UV/TiO2 processes alone, iodipamide removal efficiencies were modest (29% and 28%, respectively) core.ac.uknih.gov. When combined with biological treatment, the removal efficiency for iodipamide increased to at least 50% core.ac.uknih.gov. A UV/TiO2 process with optimized TiO2 concentration achieved 52% removal of iodipamide after 4 minutes and 63% after 10 minutes nih.gov.

Table 7.3.1: Comparative Removal Efficiencies of Iodipamide Sodium and Other ICMs in Wastewater Treatment

| ICM | Biological Treatment (Anaerobic MBR) | UV Treatment | UV/TiO2 Treatment | Combined Photochemical + Biological | Direct Photolysis Susceptibility |

| Iodipamide | Low (max ~40%) mdpi.comresearchgate.net | ~29% core.ac.uknih.gov | ~28% core.ac.uknih.gov | ≥50% core.ac.uknih.gov | High (Quantum Yield: 0.029) core.ac.uknih.gov |

| Diatrizoate | High (up to ~90%) mdpi.comresearchgate.net | ~30% core.ac.uknih.gov | ~40% core.ac.uknih.gov | ≥90% core.ac.uknih.gov | Moderate |

| Iohexol (B1672079) | Low (max ~40%) mdpi.comresearchgate.net | ~27% core.ac.uknih.gov | ~38% core.ac.uknih.gov | ≥90% core.ac.uknih.gov | Low |

Emerging Research Areas and Future Directions

Development of Novel Research Applications in Pre-clinical Imaging

While Iodipamide (B1672019) Sodium has a long history in clinical cholangiography, its core structure continues to be relevant in preclinical research, both as a benchmark for new agents and in the development of novel formulations for broader applications. Animal models are essential in this discovery phase, providing the foundational data on efficacy and biodistribution.

A significant area of investigation involves derivatives of iodipamide, such as Iodipamide Ethyl Ester (IDE). Preclinical studies in animal models have explored the feasibility of using IDE, a particulate contrast agent, for angiography. In one such study involving canine subjects, IDE was compared with a standard water-soluble contrast medium (WSCM). The research found that while the WSCM produced subjectively superior images during the arterial phase, IDE demonstrated equivalent or superior quality imaging in the venous phase for many vessels, notably the renal and portal veins. mdpi.com This suggests a potential niche for iodipamide-based particulate agents in specific venous imaging applications, particularly as its slow biliary excretion might offer advantages in subjects with renal insufficiency. mdpi.com

Another preclinical application for iodipamide derivatives has been in computed tomography (CT) for detecting liver tumors. Research in rat models has demonstrated that particulate agents like IDE are actively and selectively accumulated in the liver and spleen. aecsystemsusa.com The contrast material remains at high concentrations in the liver for over two hours before being slowly cleared, highlighting the utility of such agents for hepatolienographic CT. aecsystemsusa.com

Furthermore, Iodipamide serves as a critical reference compound in the development of new contrast media. For instance, in the preclinical evaluation of Iosulamide (B1211637), a newer agent for cholangiocholecystography, its performance in animal models (cats and monkeys) was directly compared to that of iodipamide. uvic.ca Studies showed that Iosulamide provided an equivalent degree and speed of opacification at similar doses but with significantly lower toxicity, demonstrating how Iodipamide is used to validate the advantages of next-generation compounds. uvic.ca

| Compound | Animal Model | Imaging Application | Key Findings | Reference |

|---|---|---|---|---|

| Iodipamide Ethyl Ester (IDE) | Dog | Digital Subtraction Angiography | Produced images of lesser quality in the arterial phase but equal or superior quality in the venous phase compared to WSCM. mdpi.com | mdpi.com |

| Iodipamide Ethyl Ester (IDE) | Rat | Hepatolienographic CT | Actively accumulated in the liver and spleen with high selectivity; remained at high concentration for over 2 hours. aecsystemsusa.com | aecsystemsusa.com |

| Iodipamide (as comparator) | Cat, Monkey | Cholangiocholecystography | Used as a benchmark to demonstrate that Iosulamide offered equivalent opacification with considerably lower intravenous toxicity. uvic.ca | uvic.ca |

Computational Modeling and Simulation for Compound Behavior Prediction

The use of in silico methods, including computational modeling and simulation, is a rapidly expanding frontier in pharmaceutical research that holds significant promise for understanding and predicting the behavior of contrast agents like Iodipamide Sodium. These techniques allow researchers to investigate everything from molecular interactions to clinical outcomes, potentially reducing the time and cost associated with laboratory and clinical studies. benthamscience.comsciensage.info

One major application is the development of models that can predict patient-specific responses. Artificial intelligence (AI) and machine learning algorithms are being used to create models that generate synthetic post-contrast images from non-contrast scans, a concept known as "virtual contrast". nih.govnih.gov Such computational models could reduce or eliminate the need for injecting agents like iodipamide in certain clinical scenarios, thereby avoiding potential adverse reactions. nih.govnih.gov Similarly, AI can be used to create "augmented contrast" models, which aim to achieve full diagnostic enhancement from a reduced dose of the contrast agent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational tool. QSAR studies attempt to correlate the physicochemical properties of molecules with their biological activities, including toxicity. wikipedia.orgnih.govlibretexts.org For a class of compounds like iodinated contrast media, QSAR models could be developed to predict the likelihood of adverse effects based on subtle variations in molecular structure, helping to guide the design of safer future agents. nih.gov

At a more fundamental level, molecular dynamics simulations can be employed to understand the "jigglings and wigglings of atoms," providing insight into how a compound like iodipamide interacts with biological molecules and surfaces. nih.gov While specific molecular modeling studies on iodipamide are not widely published, these computational techniques are broadly applicable to predict properties like binding affinity, transport across membranes, and metabolic stability for small molecules, offering a pathway to better understand its behavior without extensive experimental testing. nih.govmedchem-ippas.eu

Challenges and Opportunities in Future Contrast Media Research

The field of iodinated contrast media (ICM) is shaped by a continuous effort to overcome existing challenges and capitalize on new scientific opportunities. The primary goals are to maximize diagnostic efficacy while minimizing any potential for adverse effects and ensuring a sustainable supply chain. nih.gov

One of the foremost challenges remains the occurrence of hypersensitivity reactions, which, although less frequent with modern agents, still pose a clinical concern. ijrr.com This drives a significant research opportunity: the development of new molecules with improved safety profiles. Research comparing newer agents to older ones like iodipamide demonstrates this trend, where the goal is to retain diagnostic equivalence while reducing toxicity and side effects. uvic.ca

Furthermore, the lack of tissue specificity of many current agents is a limitation. mdpi.com This has spurred research into novel contrast agents, including nanoparticle-based platforms, that could be targeted to specific tissues or disease processes, thereby increasing imaging specificity. mdpi.com The evolution from first-generation high-osmolar agents to the current low- and iso-osmolar compounds illustrates the successful progression of ICM development, a path that continues toward creating even safer and more effective diagnostic tools. mdpi.commdpi.com

Environmental Impact Research and Mitigation Strategies for Iodipamide Sodium

The environmental fate of iodinated contrast media (ICM) is an area of growing concern and active research. Due to their chemical stability, which is essential for their diagnostic function, compounds like Iodipamide Sodium are not readily biodegradable and can pass through conventional wastewater treatment plants (WWTPs) into aquatic ecosystems. nih.govsrmist.edu.in Their presence has been detected in sewage water, surface water, and even drinking water in various regions. srmist.edu.inresearchgate.net

Research into the biodegradability of iodipamide has shown it to be poorly removed in many standard biological treatment processes. For instance, studies using anaerobic membrane bioreactors found that the removal efficiency for iodipamide was relatively low, reaching a maximum of around 40%, with no clear dependence on the sludge age. mdpi.comresearchgate.netnih.gov This persistence is a key challenge, as the breakdown of ICM in the environment can lead to the formation of iodinated disinfection by-products (I-DBPs) during water purification, which can be more cytotoxic and genotoxic than their chlorinated counterparts. tamro.firesearchgate.net

To address this, research is focused on advanced mitigation and removal strategies. Advanced Oxidation Processes (AOPs) are one promising avenue. However, studies have shown variable success with iodipamide. One investigation found that UV and UV/TiO2 processes resulted in only a modest increase in its removal (around 28-29%). nih.gov Combining photochemical pretreatment with subsequent biological treatment, however, significantly improved removal to at least 50%. nih.gov

Given the difficulty of removal from wastewater, mitigation strategies are increasingly focused on source reduction and capture. researchgate.net These strategies include:

Optimizing Use: Implementing dose-reduction techniques and using AI to predict patient-specific doses can lower the total amount of ICM entering the waste stream. arrsinpractice.orgsrmist.edu.in

Urine Collection: Since ICM are primarily excreted via urine, collecting the first urinary excretions from patients after a scan can capture a significant portion of the compound before it enters the sewage system. thieme-connect.comsrmist.edu.in

Recycling of Unused Product: As mentioned previously, programs to collect and recycle unused contrast media from vials and tubing prevent this high-concentration waste from being disposed of improperly. nih.govresearchgate.net

Q & A

Q. What methodologies ensure ethical rigor in preclinical studies testing high-dose Iodipamide Sodium?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal welfare. Implement randomization and blinding to reduce bias. Use power analysis to minimize sample sizes while maintaining statistical validity. Submit protocols to institutional animal care committees (IACUC) for approval, including humane endpoints (e.g., >20% weight loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.